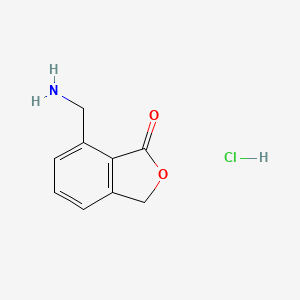
3-Amino-3-methylbutanenitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutanenitrile hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be carried out under various conditions, often requiring a large excess of ammonia to ensure the formation of primary amines . The reaction can be summarized as follows:
Nucleophilic Substitution: Haloalkanes react with ammonia to form primary amines.
Hydrochloride Formation: The primary amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
3-Amino-3-methylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
科学的研究の応用
3-Amino-3-methylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Amino-3-methylbutanenitrile hydrochloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways and cellular processes . The compound’s nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further interact with biological molecules .
類似化合物との比較
Similar Compounds
3-Amino-3-methylbutanenitrile: The non-hydrochloride form of the compound.
3-Amino-2-methylbutanenitrile: A structural isomer with a different arrangement of the methyl group.
3-Amino-3-ethylbutanenitrile: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-Amino-3-methylbutanenitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous reactions and biological applications .
特性
分子式 |
C5H11ClN2 |
|---|---|
分子量 |
134.61 g/mol |
IUPAC名 |
3-amino-3-methylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,7)3-4-6;/h3,7H2,1-2H3;1H |
InChIキー |
VSRTUQGHOMSKKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
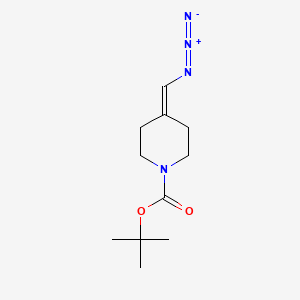
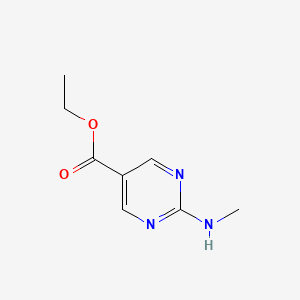
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
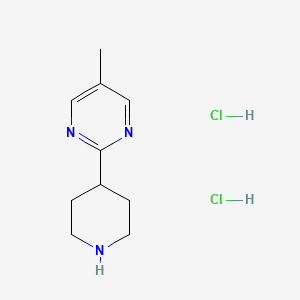
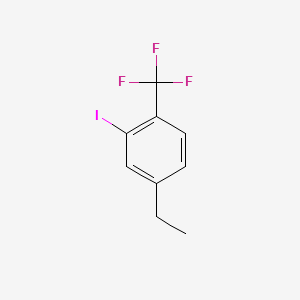
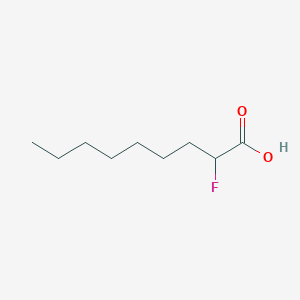
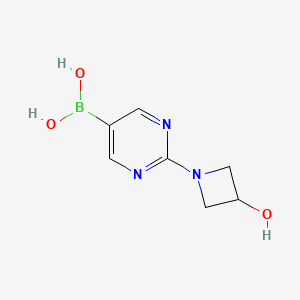
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
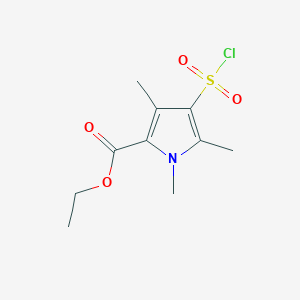
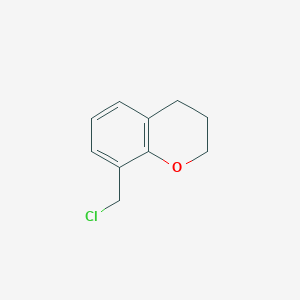
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)

